(Glu1)-Fibrinopeptide B (human)

Descripción general

Descripción

Glu1-Fibrinopeptide B (human) is a peptide derived from the human blood clotting factor fibrinogen. It is a key component of the fibrin clotting cascade, and its action is essential for the formation of a stable clot. Glu1-Fibrinopeptide B (human) has been studied extensively in the laboratory, and its biochemical and physiological effects have been elucidated.

Aplicaciones Científicas De Investigación

Influencing Plasmic Degradation Pathways : Olexa and Budzynski (1980) found that (Glu1)-Fibrinopeptide B in human fibrin significantly impacts the plasmic degradation pathways of cross-linked clots. This makes it a vital molecular marker for studying fibrinolysis processes (Olexa & Budzynski, 1980).

Chemotactic Activity for Leucocytes : Kay, Pepper, and McKenzie (1974) demonstrated that (Glu1)-Fibrinopeptide B has chemotactic activity for human peripheral blood leucocytes, indicating its role in immune responses (Kay, Pepper, & McKenzie, 1974).

Enhancing Plasminogen Activation : Chibber, Morris, and Castellino (1985) reported that human fibrinogen and its cleavage products, including (Glu1)-Fibrinopeptide B, enhance the rates of activation of human plasminogen by streptokinase. This implicates its role in fibrinolysis and clot breakdown (Chibber, Morris, & Castellino, 1985).

In Fibrin and Fibrinogen Discrimination : Scheefers-Borchel et al. (1985) explored the potential of a monoclonal antibody to differentiate between fibrin and fibrinogen in blood, indicating the relevance of (Glu1)-Fibrinopeptide B in clot imaging and quantification of soluble fibrin (Scheefers-Borchel et al., 1985).

Interaction with Transition Metals : Faizullina et al. (2020) investigated how cobalt and gadolinium ions interact with (Glu1)-Fibrinopeptide B, affecting its spatial structure and chemical shifts in NMR spectroscopy. This research has implications for understanding the peptide's structural dynamics (Faizullina et al., 2020).

Characterizing Binding to Thrombin : Ni et al. (1989) studied the interaction of fibrinopeptide A, closely related to fibrinopeptide B, with thrombin. This research enhances the understanding of how (Glu1)-Fibrinopeptide B might interact with other proteins in the clotting cascade (Ni et al., 1989).

Evolutionary Analysis in Primates : Nakamura, Takenaka, and Takahashi (1985) compared fibrinopeptides A and B from various primates, providing insights into the evolutionary conservation and mutations in these peptides, including (Glu1)-Fibrinopeptide B (Nakamura, Takenaka, & Takahashi, 1985).

Mecanismo De Acción

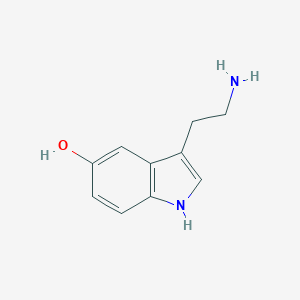

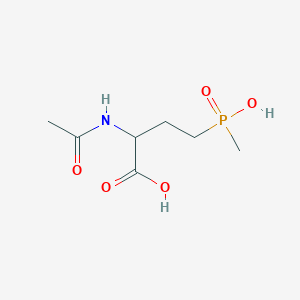

(Glu1)-Fibrinopeptide B (human), also known as GLU-GLY-VAL-ASN-ASP-ASN-GLU-GLU-GLY-PHE-PHE-SER-ALA-ARG, is a peptide fragment produced during the cleavage of fibrinogen by thrombin to fibrin monomer .

Target of Action

The primary target of (Glu1)-Fibrinopeptide B is the fibrinogen B beta-chain . This peptide is cleaved off from the N-terminal of the fibrinogen β chain .

Mode of Action

(Glu1)-Fibrinopeptide B interacts with its target, the fibrinogen B beta-chain, through a process of proteolytic cleavage carried out by thrombin . This interaction results in the production of fibrin monomer .

Biochemical Pathways

The action of (Glu1)-Fibrinopeptide B affects the coagulation pathway, specifically the conversion of fibrinogen to fibrin . This is an essential part of wound healing and inflammation .

Pharmacokinetics

It is known to be soluble in water at 1mg/ml , which suggests that it may have good bioavailability.

Result of Action

The action of (Glu1)-Fibrinopeptide B results in the formation of fibrin, an essential component in wound healing and inflammation . Additionally, it can cause chemotactic migration of neutrophils, monocytes, and fibroblasts .

Direcciones Futuras

Research on (Glu1)-Fibrinopeptide B continues to explore its role in coagulation, wound healing, and potential therapeutic applications. Future studies may focus on elucidating its interactions with other clotting factors, optimizing its stability, and developing targeted therapies based on its mechanism of action .

Propiedades

IUPAC Name |

(4S)-4-amino-5-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H95N19O26/c1-31(2)53(85-48(90)29-73-55(100)35(67)16-19-49(91)92)64(109)83-42(26-46(69)88)61(106)82-43(27-52(97)98)62(107)81-41(25-45(68)87)60(105)78-37(18-21-51(95)96)57(102)77-36(17-20-50(93)94)56(101)74-28-47(89)76-39(23-33-11-6-4-7-12-33)58(103)80-40(24-34-13-8-5-9-14-34)59(104)84-44(30-86)63(108)75-32(3)54(99)79-38(65(110)111)15-10-22-72-66(70)71/h4-9,11-14,31-32,35-44,53,86H,10,15-30,67H2,1-3H3,(H2,68,87)(H2,69,88)(H,73,100)(H,74,101)(H,75,108)(H,76,89)(H,77,102)(H,78,105)(H,79,99)(H,80,103)(H,81,107)(H,82,106)(H,83,109)(H,84,104)(H,85,90)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,110,111)(H4,70,71,72)/t32-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBJTGOVJLITON-OECXYHNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H95N19O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583245 | |

| Record name | L-alpha-Glutamylglycyl-L-valyl-L-asparaginyl-L-alpha-aspartyl-L-asparaginyl-L-alpha-glutamyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-alanyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1570.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103213-49-6 | |

| Record name | L-alpha-Glutamylglycyl-L-valyl-L-asparaginyl-L-alpha-aspartyl-L-asparaginyl-L-alpha-glutamyl-L-alpha-glutamylglycyl-L-phenylalanyl-L-phenylalanyl-L-seryl-L-alanyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of using SETRM over traditional SRM for quantifying peptides like (Glu1)-Fibrinopeptide B (human)?

A1: Traditional Selected Reaction Monitoring (SRM), while commonly used for peptide quantification, relies on collision-induced dissociation (CID) which can lead to signal loss due to product ion scattering []. This study explores SETRM, a novel approach utilizing electron transfer dissociation (ETD) instead of CID. The research demonstrates that SETRM, by monitoring the precursor to charge-reduced ion transitions, results in more intense targeted ions for doubly and triply charged peptides like (Glu1)-Fibrinopeptide B (human) compared to SRM []. This enhanced signal intensity translates to potentially higher sensitivity and lower limits of detection, making SETRM a promising technique for peptide quantification in complex biological samples.

Q2: Can you elaborate on the linearity and accuracy observed for (Glu1)-Fibrinopeptide B (human) quantification using both SRM and SETRM in the study?

A2: The research indicated that both SRM and SETRM techniques exhibited a three-order linearity for quantifying (Glu1)-Fibrinopeptide B (human) []. This implies that the measured signal response was directly proportional to the peptide concentration over a significant range, highlighting the quantitative capabilities of both methods. Furthermore, both SRM and SETRM demonstrated excellent accuracy in quantifying the peptide, suggesting that the measured values closely aligned with the true concentrations []. This underscores the reliability and precision of these mass spectrometry-based approaches for quantifying peptides like (Glu1)-Fibrinopeptide B (human) in research settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B10491.png)